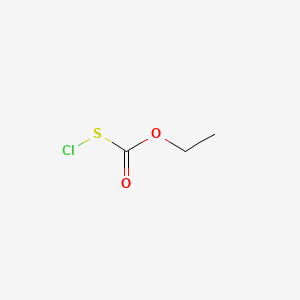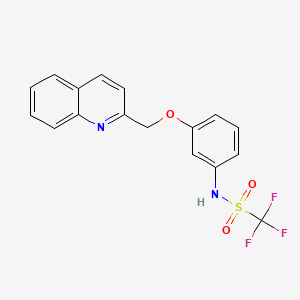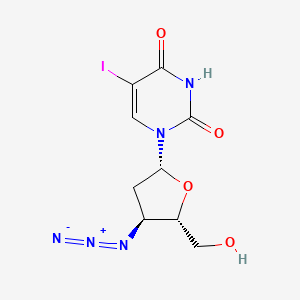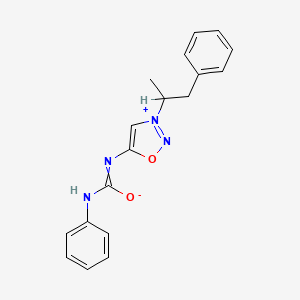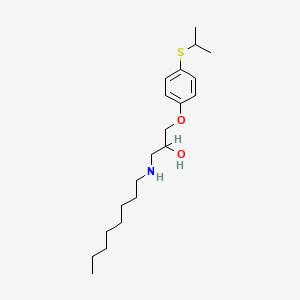
3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone is a pyrroline.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
A study by Hublikar et al. (2019) focused on synthesizing novel pyrrole derivatives, including compounds structurally related to 3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone. These derivatives exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure enhanced the activity (Hublikar et al., 2019).
Synthetic Methodologies
Ryabukhin et al. (2012) developed a method for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are structurally related to 3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone. This method involved a three-component condensation, highlighting the versatility of pyrrolone compounds in synthetic chemistry (Ryabukhin et al., 2012).
Application in Heterocyclic Chemistry
Maity and Pramanik (2013) synthesized a series of fused pyrrole derivatives, including structures similar to 3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone. These compounds were formed through a domino condensation process, showcasing the compound's relevance in the creation of complex heterocyclic structures (Maity & Pramanik, 2013).
Pharmacological Potential
Ahmad et al. (2015) synthesized novel 2(3H) pyrrolone derivatives, which share a structural relationship with 3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone. These derivatives exhibited antibacterial, antifungal, and antitubercular activities, suggesting the pharmacological potential of such compounds (Ahmad et al., 2015).
Photochemical Studies
Ihlefeld and Margaretha (1992) studied the photochemical reactivity of 5,5-dimethyl-1H-pyrrol-2(5H)-one and its derivatives, which are structurally related to the compound of interest. Their research provides insights into the photochemical properties of pyrrolone compounds (Ihlefeld & Margaretha, 1992).
Eigenschaften
Produktname |
3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone |
|---|---|
Molekularformel |
C16H27NO3 |
Molekulargewicht |
281.39 g/mol |
IUPAC-Name |
3-acetyl-5-hydroxy-4,5-dimethyl-1-octylpyrrol-2-one |
InChI |
InChI=1S/C16H27NO3/c1-5-6-7-8-9-10-11-17-15(19)14(13(3)18)12(2)16(17,4)20/h20H,5-11H2,1-4H3 |
InChI-Schlüssel |
IWFCPVZRZLDTPI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Kanonische SMILES |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Synonyme |
MT 21 MT-21 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



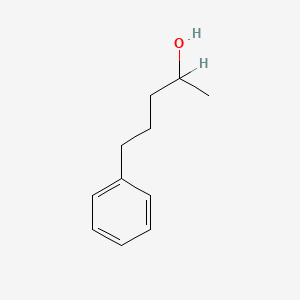

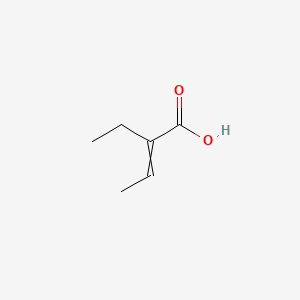

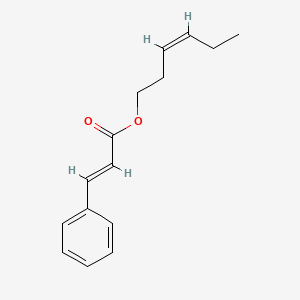

![9,10-Didehydro-N-[1-(hydroxymethyl)-propyl]-D-lysergamide](/img/structure/B1199605.png)
